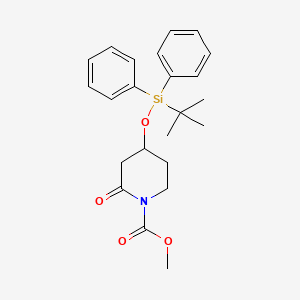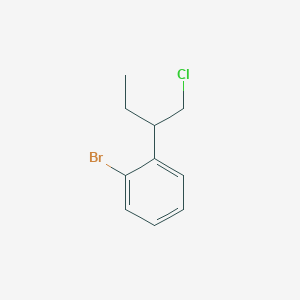
1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of chlorine, hydroxyl, and nitro functional groups attached to the anthracene core, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione typically involves the nitration of anthraquinone derivatives followed by chlorination and hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorinating agents such as thionyl chloride for chlorination. The hydroxylation step can be achieved using hydroxylating agents like hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .
化学反应分析
Types of Reactions
1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoanthraquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Aminoanthraquinones.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
科学研究应用
1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.
作用机制
The mechanism of action of 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
1-Hydroxy-5-nitroanthracene-9,10-dione: Similar structure but lacks the chlorine atom.
1-Nitroanthracene-9,10-dione: Similar structure but lacks the hydroxyl groups.
1,5-Dihydroxy-4,8-dinitroanthraquinone: Contains additional nitro groups and hydroxyl groups.
Uniqueness
1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione is unique due to the presence of chlorine, hydroxyl, and nitro groups on the anthracene core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
61944-32-9 |
|---|---|
分子式 |
C14H6ClNO6 |
分子量 |
319.65 g/mol |
IUPAC 名称 |
1-chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO6/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16(21)22)10(12)14(11)20/h1-4,17-18H |
InChI 键 |
GKGBEYLSECDSHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)



![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)

![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)


